Sulfo-Cy7.5 maleimide
Description
Contextualization within Near-Infrared Fluorophores for Research Applications
Sulfo-Cy7.5 maleimide (B117702) belongs to the cyanine (B1664457) dye family, specifically the Cy7.5 classification. medchemexpress.comglpbio.comimmunomart.com Cyanine dyes are characterized by two nitrogen atoms linked by a chain of an odd number of methane (B114726) groups. medchemexpress.comglpbio.comimmunomart.com This structure gives them distinct properties, including long wavelengths, high extinction coefficients, and adjustable absorption and emission spectra. medchemexpress.comglpbio.comimmunomart.com
The "sulfo-" prefix indicates the presence of sulfonate groups, which significantly increases the dye's water solubility. axispharm.comglpbio.com This is a crucial feature for biological applications, as it allows the dye to be used in aqueous environments without aggregation, which could otherwise hinder its performance. axispharm.com
The most critical aspect of Sulfo-Cy7.5 is its operation in the near-infrared (NIR) spectrum, with an absorption maximum around 788 nm and an emission maximum around 808 nm. axispharm.combroadpharm.com The NIR window (roughly 700-900 nm) is often referred to as the "tissue transparency window" because biological tissues are relatively transparent to light in this range. glpbio.comlumiprobe.com This property minimizes background fluorescence from endogenous molecules and allows for deeper tissue penetration, making NIR fluorophores like Sulfo-Cy7.5 ideal for in vivo imaging and other deep-tissue applications. axispharm.comglpbio.comlumiprobe.com
Key Spectral Properties of Sulfo-Cy7.5:
| Property | Value |
|---|---|
| Excitation Maximum | ~788 nm axispharm.combroadpharm.com |
| Emission Maximum | ~808 nm axispharm.com |
| Stokes Shift | ~20 nm axispharm.com |
| Molar Extinction Coefficient | ~222,000 cm⁻¹M⁻¹ broadpharm.com |
Significance of Maleimide Functionalization in Bioconjugation Chemistry
The "maleimide" component of Sulfo-Cy7.5 maleimide is a highly reactive functional group that is central to its utility in bioconjugation. broadpharm.comnih.gov Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or antibody. medchemexpress.com
The maleimide group has a strong and specific affinity for thiol (or sulfhydryl, -SH) groups, which are found in the amino acid cysteine. lumiprobe.comlumiprobe.com This specificity allows for the site-selective attachment of the Sulfo-Cy7.5 dye to proteins and peptides at cysteine residues. nih.govinterchim.fr The reaction, a Michael addition, is efficient and proceeds readily under mild conditions, typically at a pH of 6.5-7.5, which is compatible with most biological molecules. nih.govbroadpharm.com
This targeted labeling is a significant advantage over other labeling strategies that may be less specific and could potentially disrupt the function of the biomolecule. The ability to attach a bright, NIR fluorescent tag to a specific site on a protein or antibody enables researchers to track the location and movement of that molecule within a complex biological system. axispharm.comlumiprobe.com
Overview of Academic Research Domains Utilizing this compound
The unique combination of NIR fluorescence, water solubility, and specific reactivity has made this compound a valuable tool in a variety of research domains:
In Vivo Imaging: Due to its deep tissue penetration and low background signal, this compound is extensively used for non-invasive imaging in living organisms. axispharm.comglpbio.comlumiprobe.com When conjugated to a targeting molecule, such as an antibody or peptide, it can be used to visualize specific cells, tissues, or biological processes in real-time. nih.gov
Fluorescence Microscopy: In cellular and molecular biology, this compound is employed to label specific proteins or structures within cells for high-resolution imaging. axispharm.com This allows for the detailed study of cellular architecture and the localization of specific biomolecules.
Flow Cytometry: This technique is used to analyze and sort cells based on their properties. By labeling cell surface proteins with this compound conjugates, researchers can identify and quantify specific cell populations within a heterogeneous sample. axispharm.com
Molecular Probes and Biosensors: The fluorescent properties of Sulfo-Cy7.5 can be sensitive to its local environment. This has led to the development of molecular probes and biosensors where a change in fluorescence intensity or wavelength indicates a specific biological event, such as the binding of a molecule or a change in pH. axispharm.com For instance, research has been conducted on developing near-infrared fluorescent sensors for glucose recognition. glpbio.comimmunomart.com
Materials Science: In materials science, this compound can be used to label and track the distribution of materials within a composite or to study the interactions at material-biology interfaces. yusiyy.com It can also be used to impart fluorescent properties to various materials for applications in diagnostics and sensing.
Structure
2D Structure
Properties
Molecular Formula |
C51H51K3N4O15S4 |
|---|---|
Molecular Weight |
1205.5 g/mol |
IUPAC Name |
tripotassium;(2E)-3-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C51H54N4O15S4.3K/c1-50(2)43(53(5)39-17-15-35-37(48(39)50)27-33(71(59,60)61)29-41(35)73(65,66)67)19-13-31-10-9-11-32(26-31)14-20-44-51(3,4)49-38-28-34(72(62,63)64)30-42(74(68,69)70)36(38)16-18-40(49)54(44)24-8-6-7-12-45(56)52-23-25-55-46(57)21-22-47(55)58;;;/h13-22,26-30H,6-12,23-25H2,1-5H3,(H4-,52,56,59,60,61,62,63,64,65,66,67,68,69,70);;;/q;3*+1/p-3 |
InChI Key |
LPYYYGPYGCVNAA-UHFFFAOYSA-K |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)NCCN7C(=O)C=CC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCN7C(=O)C=CC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Sulfo Cy7.5 Maleimide
Strategies for Core Structure Synthesis and Sulfonation within Cyanine (B1664457) Dye Chemistry
The fundamental structure of cyanine dyes consists of two nitrogen-containing heterocyclic rings linked by a polymethine bridge. The length of this bridge is a key determinant of the dye's absorption and emission wavelengths. mdpi.com For near-infrared (NIR) dyes like Cy7.5, a longer polymethine chain is required. mdpi.cominterchim.fr The synthesis of the core structure often involves the condensation of two heterocyclic precursors. A common approach is the "one-pot" synthesis, where all reactions occur in a single vessel without isolating intermediate products, offering an economical and convenient method. google.com
A significant challenge in cyanine dye chemistry is their tendency to aggregate in aqueous solutions, which can lead to fluorescence quenching. To overcome this, sulfonate groups are introduced into the dye structure. glenresearch.com Sulfonation enhances water solubility and reduces aggregation through electrostatic repulsion. glenresearch.comlumiprobe.com This can be achieved by using sulfonated starting materials, such as sulfo-indolenine derivatives, during the synthesis. glenresearch.comresearchgate.net For instance, the reaction of potassium 2,3,3-trimethyl-3H-indole-5-sulfonate with 3-bromopropylamine (B98683) hydrobromide can produce a key sulfonated intermediate for building more complex cyanine dyes. nih.govnih.gov An alternative strategy involves the direct sulfonation of the cyanine or merocyanine (B1260669) dye after the core structure has been formed. google.com
The synthesis of a water-soluble pentamethine indocyanine dye, a class to which Cy7.5 belongs, has been demonstrated through solution-phase chemistry. mdpi.com This involves the initial synthesis of a sulfonated indolenine, which is then quaternized and reacted with other precursors to build the final dye structure. mdpi.com The structure of Sulfo-Cy7.5 is similar to Indocyanine Green (ICG), but it incorporates a rigid trimethylene linker which enhances its fluorescence quantum yield. lumiprobe.comlumiprobe.com
| Strategy | Description | Key Advantages | Example Reaction |
|---|---|---|---|
| One-Pot Synthesis | Condensation of heterocyclic bases and unsaturated bisaldehydes in a single reaction vessel without isolation of intermediates. google.com | Economical and convenient. google.com | Not specified |
| Solution-Phase Synthesis | Stepwise synthesis of the dye in solution, allowing for purification of intermediates. mdpi.com | Good control over the reaction and purity of products. mdpi.com | Synthesis of a water-soluble pentamethine cyanine dye from sulfonated indolenine. mdpi.com |
| Solid-Phase Synthesis | Synthesis of the dye on a solid support, which can simplify purification. researchgate.net | High purity of the final product without complex chromatographic separation. researchgate.net | Synthesis of unsymmetrical water-soluble cyanine dyes on a poly(ethylene glycol) (PEG) support. researchgate.net |
Development of Diverse Sulfo-Cy7.5 Conjugation Precursors
To facilitate the use of Sulfo-Cy7.5 in a wide range of applications, various conjugation precursors have been developed. These precursors are essentially Sulfo-Cy7.5 dyes that have been functionalized with different reactive groups, allowing them to be attached to various biomolecules.
Common precursors include:
NHS esters: These are reactive towards primary amine groups, such as those found on lysine (B10760008) residues in proteins. lumiprobe.com The reaction of an NHS ester with an amine forms a stable amide bond.
Carboxylic acids: These can be activated to form NHS esters or coupled directly to amines using carbodiimide (B86325) chemistry. lumiprobe.com
Amines: Amine-functionalized dyes can be reacted with activated carboxylic acids (e.g., NHS esters) or other electrophilic groups. broadpharm.com
Azides: These are used in "click chemistry" reactions, specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, for highly efficient and specific bioconjugation.
The choice of precursor depends on the functional groups available on the target biomolecule. For example, to label a protein with available lysine residues, an NHS ester of Sulfo-Cy7.5 would be the appropriate choice. nih.gov The development of these diverse precursors has greatly expanded the utility of Sulfo-Cy7.5 as a fluorescent probe in biomedical research.
Analytical and Purification Techniques for Synthetic Products in Research
The purification and analysis of synthetic cyanine dyes are crucial steps to ensure their quality and performance in downstream applications. After synthesis, the crude product is often a mixture of the desired dye, unreacted starting materials, and side products.
Common purification techniques include:
Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for separating and purifying cyanine dyes. stanford.edu Anion-exchange and reversed-phase columns are frequently used. stanford.edupatsnap.com For less demanding purifications, column chromatography using silica (B1680970) gel or Sep-Pak cartridges can be employed. stanford.edunih.govresearchgate.net
Gel Filtration: This technique separates molecules based on their size and is useful for removing unreacted dye from labeled proteins. lumiprobe.comlumiprobe.com
Dialysis: For water-soluble dyes like sulfonated cyanines, dialysis can be an effective method to remove small, unreacted molecules. lumiprobe.comlumiprobe.com
Electrophoresis: This technique can also be used to purify dye-biomolecule conjugates. lumiprobe.comlumiprobe.com
Once purified, the dye and its conjugates are characterized using various analytical techniques:
Spectroscopy: UV-Vis spectroscopy is used to determine the absorption maximum and concentration of the dye. Fluorescence spectroscopy is used to measure the emission maximum and quantum yield. mdpi.com
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized dye and its conjugates. mdpi.comsnmjournals.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the dye molecule. mdpi.comnih.govresearchgate.net
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to monitor the progress of a reaction and assess the purity of the product. patsnap.comnih.govresearchgate.net
Bioconjugation Principles and Advanced Labeling Strategies
Mechanistic Studies of Thiol-Maleimide Reaction Kinetics and Efficiency with Sulfo-Cy7.5
The conjugation of Sulfo-Cy7.5 maleimide (B117702) to a biomolecule is predicated on the highly efficient and selective reaction between a maleimide and a sulfhydryl (thiol) group. This reaction, a Michael addition, proceeds via nucleophilic attack of a thiolate anion (-S⁻) on one of the double-bonded carbons of the maleimide ring. This process results in the formation of a stable, covalent thioether bond, securely linking the cyanine (B1664457) dye to the target molecule. lumiprobe.cominterchim.frbiotium.com
The efficiency and kinetics of this reaction are governed by several key parameters, most notably pH. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. interchim.frbiotium.com Within this slightly acidic to neutral range, the thiol group (pKa ~8.3-8.5) exists in equilibrium, with a sufficient population of the more nucleophilic thiolate anion to drive the reaction forward, while minimizing competing side reactions such as the hydrolysis of the maleimide ring, which becomes more prominent at pH values above 8.0. sigmaaldrich.com Furthermore, reaction with other nucleophilic amino acid residues like lysine (B10760008) is minimized at this pH, ensuring high chemoselectivity for cysteine. sigmaaldrich.com
Other factors influencing the reaction efficiency include temperature, buffer composition, and reactant concentrations. The reaction can proceed effectively at room temperature over a couple of hours or overnight at 4°C. interchim.frthermofisher.com Buffers such as PBS, HEPES, and Tris are commonly used, provided they are free of extraneous thiol-containing compounds. interchim.frtocris.com To achieve optimal labeling, a molar excess of the Sulfo-Cy7.5 maleimide dye (typically 10- to 20-fold) is used relative to the thiol-containing biomolecule. interchim.frtocris.com Protein concentration also plays a role; concentrations below 2 mg/mL can significantly reduce labeling efficiency. medchemexpress.commedchemexpress.com
While the resulting thioether linkage is generally stable, the succinimide (B58015) ring formed can be susceptible to hydrolysis under basic conditions. nih.gov Additionally, the thiol-maleimide linkage can undergo a retro-Michael reaction, leading to reversibility, particularly in the presence of other thiols. However, for many research applications, the bond is considered functionally permanent.
Table 1: Key Parameters for Efficient Thiol-Maleimide Conjugation
| Parameter | Recommended Condition/Value | Rationale and Impact on Efficiency |
| pH | 6.5 - 7.5 | Balances sufficient thiolate anion concentration for reaction with minimal maleimide hydrolysis and side reactions with other amino acids. interchim.frbiotium.comsigmaaldrich.com |
| Temperature | Room Temperature (2 hours) or 4°C (overnight) | Allows for a controlled reaction rate. Lower temperatures can be used for sensitive biomolecules. interchim.fr |
| Molar Ratio (Dye:Protein) | 10:1 to 20:1 | A molar excess of the dye drives the reaction to completion, ensuring a higher degree of labeling. interchim.frtocris.com |
| Protein Concentration | 2 - 10 mg/mL | Higher protein concentrations increase the probability of successful conjugation events and improve overall efficiency. medchemexpress.commedchemexpress.com |
| Buffer System | PBS, HEPES, Tris (thiol-free) | Provides a stable pH environment without introducing competing thiol reactants. interchim.frtocris.com |
| Reducing Agents | TCEP or DTT | Required to reduce disulfide bonds, making cysteine thiols available for reaction. TCEP does not need to be removed prior to conjugation. lumiprobe.comtocris.com |
Site-Selective Bioconjugation Methodologies for Protein and Peptide Labeling
The ability to attach Sulfo-Cy7.5 to a specific site on a protein or peptide is critical for many applications, as non-specific labeling can lead to heterogeneous products with impaired function. The thiol-reactivity of the maleimide group provides a powerful tool for achieving such site-selectivity.
The most straightforward strategy for site-selective labeling is to target naturally occurring, surface-accessible cysteine residues. acs.org Since cysteine is a relatively rare amino acid, many proteins have only one or a few cysteines, providing a limited number of potential labeling sites. creative-diagnostics.com Often, cysteine residues are involved in structural disulfide bonds and are not available for reaction. In these cases, a crucial preparatory step is the reduction of these disulfide bonds to free sulfhydryl groups. nih.gov This is typically achieved using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.govinterchim.fr TCEP is often preferred as it is more stable, resistant to air oxidation, and does not need to be removed before the addition of the maleimide dye, simplifying the workflow. nih.govinterchim.fr By controlling the extent of reduction, it is possible to selectively target more labile disulfide bonds, such as the interchain disulfides in the hinge region of antibodies. tocris.com
For proteins that lack accessible cysteines at the desired labeling location, or for achieving absolute site-specificity, genetic engineering provides a robust solution. Using site-directed mutagenesis, a cysteine residue can be introduced at virtually any position within the protein's sequence. nih.gov This allows for the precise placement of the Sulfo-Cy7.5 probe away from active sites or interfaces, minimizing functional perturbation. An alternative advanced method involves the genetic incorporation of unnatural amino acids, such as a photocaged cysteine, which can be "decaged" with light to reveal a reactive thiol at a specific site, offering an exceptional level of control over the conjugation reaction. lumiprobe.com
Table 2: Strategies for Site-Selective Labeling with this compound
| Methodology | Principle | Advantages | Considerations |
| Targeting Native Cysteines | Exploits the limited number and specific locations of naturally occurring cysteine residues in a protein sequence. | Simple, requires no protein modification. | Limited to proteins with accessible cysteines; may require partial reduction of disulfide bonds. acs.orgnih.gov |
| Reduction of Disulfide Bonds | Uses reducing agents (e.g., TCEP, DTT) to break disulfide bridges, exposing previously unavailable thiol groups for conjugation. | Allows labeling of proteins with stable disulfide bonds, like antibodies. tocris.com | Can lead to a mixture of products if multiple disulfides are present; may impact protein structure if all disulfides are reduced. tocris.com |
| Site-Directed Mutagenesis | Genetic engineering techniques are used to introduce a cysteine residue at a specific, desired location on the protein. | Enables precise control over the labeling site, minimizing functional disruption. nih.gov | Requires recombinant protein expression and purification; care must be taken to ensure the mutation does not destabilize the protein. lumiprobe.com |
| Unnatural Amino Acid Incorporation | A non-canonical amino acid (e.g., photocaged cysteine) is incorporated at a specific site, which can be activated for conjugation under specific conditions. | Offers highly specific and controlled labeling, avoiding issues with native cysteines or disulfide reduction. lumiprobe.com | Technically complex, requiring specialized expression systems. |
Impact of Sulfo-Cy7.5 Labeling on Biomolecule Functionality and Conformational Stability in Research
While this compound is an exceptional tool for fluorescent labeling, the attachment of any extrinsic molecule, particularly a relatively large and charged dye, has the potential to alter the structure and function of the target biomolecule. nih.gov The Sulfo-Cy7.5 dye itself, with its multiple sulfonate groups, is designed to be highly water-soluble, which can help prevent the aggregation that is sometimes caused by hydrophobic dyes. creative-diagnostics.com However, its size and charge can still lead to significant effects.
Research has shown varied outcomes depending on the biomolecule, the labeling site, and the number of dyes attached. In some cases, conjugation with a cyanine dye has been shown to enhance the biological activity of peptides, potentially by increasing membrane permeability or improving mitochondrial targeting. mdpi.com Conversely, other studies have found that cyanine dyes like IRDye800CW (structurally similar to Cy7.5) can impart a tendency to bind to necrotic cells, which could complicate the interpretation of targeted imaging studies. nih.gov
A critical consideration is the dye-to-protein ratio. Studies on antibodies labeled with multiple Cy7 dyes have demonstrated significant fluorescence quenching, where the proximity of the dyes to one another on the protein surface leads to a loss of signal. acs.org This suggests that for applications requiring bright fluorescence, a low degree of labeling (e.g., 1-2 dyes per protein) is often optimal. Furthermore, the local environment of the conjugation site is important; labeling in a sterically hindered or highly charged region can influence the stability of the conjugate.
Ultimately, it is crucial to empirically validate the function of any biomolecule after labeling. This can involve assays to measure binding affinity (e.g., ELISA, surface plasmon resonance), enzymatic activity, or other relevant biological functions to ensure that the conjugation has not compromised the molecule's intended purpose. interchim.frworktribe.com
Table 4: Potential Effects of Sulfo-Cy7.5 Labeling on Biomolecules
| Potential Effect | Description | Research Finding Example |
| Altered Biological Activity | The dye can sterically hinder binding sites or allosterically modulate protein function, leading to either a loss or, in some cases, a gain of function. | Conjugation of cyanine dyes to certain proapoptotic peptides enhanced their cytotoxic potency. mdpi.com |
| Changes in Biodistribution | The physicochemical properties of the large, charged dye can dominate the pharmacokinetic profile of smaller biomolecules like peptides, altering their distribution in vivo. | The fluorophore, rather than the small peptide it was attached to, was found to be predominantly responsible for binding to serum albumin, which alters pharmacokinetics. nih.gov |
| Non-Specific Binding | The dye itself may possess inherent binding affinities for certain biological structures, independent of the targeting biomolecule. | Cyanine dyes like IRDye800CW were found to bind specifically to necrotic cells, which could increase overall tumor uptake but also complicate specific targeting analysis. nih.gov |
| Fluorescence Quenching | At high dye-to-protein ratios, cyanine dyes can interact with each other on the protein surface, leading to a decrease in fluorescence quantum yield. | Extensive quenching was observed in antibodies labeled with multiple Cy7 dyes. acs.org |
| Increased Solubility | The hydrophilic sulfonate groups on Sulfo-Cy7.5 can improve the water solubility of the conjugate and prevent aggregation. | Sulfonated cyanine dyes are used to avoid hydrophobic aggregation and maintain the stability of the labeled product. |
Spectroscopic Characterization Methodologies and Photophysical Investigations
Techniques for Absorption and Emission Profile Determination of Sulfo-Cy7.5
The absorption and emission spectra of Sulfo-Cy7.5 maleimide (B117702) are fundamental to its characterization as a fluorescent probe. These profiles are typically determined using continuous-wave absorption and emission spectroscopy. biorxiv.org
The process involves dissolving the dye in a suitable solvent, often an aqueous buffer like phosphate-buffered saline (PBS), or organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). broadpharm.comlumiprobe.com A spectrophotometer is used to measure the absorbance of the solution across a range of wavelengths, identifying the wavelength of maximum absorption (λabs). Similarly, a spectrofluorometer is employed to excite the dye at or near its absorption maximum and measure the resulting fluorescence emission across a spectrum of wavelengths to determine the emission maximum (λem).
For Sulfo-Cy7.5 maleimide, the absorption maximum is consistently reported to be around 788 nm, with the emission maximum occurring at approximately 797 nm to 808 nm. broadpharm.comaxispharm.com This positions the dye firmly in the near-infrared region of the electromagnetic spectrum, a key feature for its application in deep-tissue imaging due to reduced background autofluorescence and increased tissue penetration. axispharm.comlumiprobe.com The resulting Stokes shift, the difference between the absorption and emission maxima, is typically around 20 nm. axispharm.com
Table 1: Reported Absorption and Emission Maxima for this compound
| Parameter | Wavelength (nm) | Source(s) |
|---|---|---|
| Absorption Maximum (λabs) | ~788 | broadpharm.comaxispharm.com |
| Emission Maximum (λem) | ~797 - 808 | broadpharm.comaxispharm.com |
Quantum Yield and Extinction Coefficient Measurement Approaches in Research Contexts
The quantum yield (Φ) and molar extinction coefficient (ε) are critical parameters that define the efficiency of a fluorophore.
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, which relates absorbance to concentration, molar absorptivity, and path length. For this compound, the extinction coefficient is notably high, with reported values around 222,000 M⁻¹cm⁻¹ to 240,600 M⁻¹cm⁻¹. broadpharm.com This high value indicates a strong probability of light absorption, contributing to the brightness of the fluorophore. medchemexpress.commedchemexpress.comimmunomart.commedchemexpress.com
The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The determination of quantum yield often involves a comparative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield. For cyanine (B1664457) dyes, the presence of sulfo groups can enhance the quantum yield. researchgate.net The reported fluorescence quantum yield for this compound is approximately 0.21. broadpharm.comlumiprobe.com
Table 2: Photophysical Properties of this compound
| Parameter | Value | Source(s) |
|---|---|---|
| Molar Extinction Coefficient (ε) | 222,000 - 240,600 M⁻¹cm⁻¹ | broadpharm.com |
| Fluorescence Quantum Yield (Φ) | 0.21 | broadpharm.comlumiprobe.com |
Photostability Assessment in Diverse Research Environments and Conditions
Photostability, the ability of a fluorophore to resist photodegradation or photobleaching upon exposure to light, is a critical characteristic for imaging applications. The assessment of photostability for dyes like this compound involves subjecting the dye to prolonged and intense light exposure and monitoring the decrease in fluorescence intensity over time.
Research indicates that cyanine dyes with sulfo groups, such as Sulfo-Cy7.5, generally exhibit improved photostability compared to their non-sulfonated counterparts. researchgate.net This is often attributed to a reduction in dye aggregation in aqueous media. researchgate.net The rigidizing ring in the heptamethine chain of some sulfo-cyanine structures also contributes to enhanced photophysical properties, including photostability. lumiprobe.com While specific quantitative photostability data for this compound is not extensively detailed in the provided results, the general consensus is that it possesses high photostability, making it suitable for long-term imaging experiments. axispharm.com
Solvent Effects and Environmental Sensitivity on Sulfo-Cy7.5 Spectroscopic Behavior
The spectroscopic properties of this compound can be influenced by its local environment, including the polarity of the solvent. This environmental sensitivity can be a valuable tool in certain research contexts.
Studies on related cyanine dyes have shown that they can exhibit solvatochromism, where the absorption and emission wavelengths shift with changes in solvent polarity. researchgate.net For instance, some asymmetric pentamethine cyanine dyes display negative solvatochromism, meaning the emission wavelength decreases with increasing solvent polarity. researchgate.net
The sulfonate groups on this compound are designed to enhance its water solubility and performance in aqueous environments. axispharm.com This makes it particularly well-suited for biological applications where it will be in an aqueous milieu. The maleimide group itself is environmentally sensitive and has been utilized in probes to detect changes in the local environment, such as the movement of cysteine residues in proteins. researchgate.net While detailed studies on the specific solvent-dependent spectral shifts of this compound were not found, the inherent properties of cyanine dyes and the presence of the maleimide group suggest a degree of environmental sensitivity that could be exploited in research.
Advanced Imaging and Detection Applications in Preclinical Research
Near-Infrared Fluorescence Imaging in Ex Vivo and In Vivo Preclinical Research Models
Sulfo-Cy7.5 maleimide (B117702) is extensively utilized in near-infrared fluorescence (NIRF) imaging for preclinical research, enabling the visualization of biological processes within living organisms (in vivo) and in excised tissues (ex vivo). lumiprobe.comglpbio.com As a NIR fluorophore with absorption and emission ranges around 800 nm, its spectral properties align with the NIR transparency window of biological tissues (typically 650-950 nm and 1000-1700 nm). lumiprobe.comnih.govresearchgate.net This alignment is critical as it minimizes light absorption and scattering by endogenous molecules like hemoglobin and water, and reduces tissue autofluorescence. researchgate.netmdpi.com The result is deeper tissue penetration and a higher signal-to-noise ratio compared to imaging in the visible spectrum, making it ideal for deep-tissue imaging. researchgate.netaxispharm.comaxispharm.com
The maleimide functional group allows for the covalent labeling of thiol (-SH) groups present on proteins and peptides. lumiprobe.comglpbio.com This enables researchers to create targeted imaging probes by conjugating Sulfo-Cy7.5 to antibodies, peptides, or other biomolecules that specifically bind to targets of interest, such as tumor-associated antigens. medchemexpress.com These labeled biomolecules are instrumental in biodistribution studies and for visualizing molecular targets within intact organisms. lumiprobe.comglpbio.com The high hydrophilicity of the sulfo- version of the dye enhances its performance in aqueous biological environments. lumiprobe.comaxispharm.com
Table 1: Spectral Properties of Sulfo-Cy7.5
| Property | Value | Reference |
|---|---|---|
| Maximum Excitation Wavelength | ~778-788 nm | axispharm.combroadpharm.com |
| Maximum Emission Wavelength | ~797-808 nm | axispharm.combroadpharm.com |
| Molar Extinction Coefficient | ~222,000 cm⁻¹M⁻¹ | broadpharm.comlumiprobe.com |
| Fluorescence Quantum Yield | ~0.21 | broadpharm.comlumiprobe.com |
This interactive table summarizes the key spectral properties of the Sulfo-Cy7.5 fluorophore, which are fundamental to its application in NIR imaging.
While NIRF imaging with probes like Sulfo-Cy7.5 offers significant advantages for deep tissue visualization, several methodological challenges must be addressed to ensure data accuracy and reliability.
Tissue Penetration Depth: A primary limitation of NIRF imaging is the finite depth of light penetration. spiedigitallibrary.org While the NIR window (especially the second window, NIR-II, from 1000-1700 nm) significantly improves penetration compared to visible light, imaging deep structures within large preclinical models remains challenging. nih.govresearchgate.netspiedigitallibrary.org The effective imaging depth is often limited to a few millimeters to a centimeter, depending on the tissue type and the imaging system. nih.gov
Signal-to-Noise Ratio (SNR): Achieving a high SNR is critical for sensitive detection. mdpi.com Factors that can degrade SNR include tissue autofluorescence, although minimized in the NIR range, and light scattering, which can blur images and reduce resolution. researchgate.netresearchgate.net Optimizing instrumentation, such as using highly sensitive detectors (e.g., sCMOS or CCD cameras) and appropriate emission filters, is crucial for maximizing the collection of emitted photons while rejecting background noise. researchgate.netyoutube.com Increasing the modulation frequency in frequency-domain imaging systems has also been shown to improve SNR for deep tissue applications. researchgate.net
Probe Biocompatibility and Stability: The chemical properties of the imaging probe itself are a key consideration. The Sulfo-Cy7.5 dye's high water solubility is advantageous for preventing aggregation in biological fluids. lumiprobe.comaxispharm.com However, the stability of the conjugate, including the bond between the dye and the biomolecule, must be maintained in vivo to ensure that the fluorescence signal accurately reports the location of the target. researchgate.net
Resolution and Image Reconstruction: Light scattering within tissues can limit the spatial resolution of deep tissue imaging. spiedigitallibrary.org For tomographic techniques like fluorescence-mediated tomography (FMT), sophisticated algorithms are required to reconstruct three-dimensional images from surface measurements, which can be computationally intensive. nih.gov
The bright fluorescence and high photostability of Sulfo-Cy7.5 make it a suitable label for high-resolution fluorescence microscopy. axispharm.comaxispharm.com By conjugating the dye to specific antibodies or ligands, researchers can visualize the distribution and dynamics of proteins and other molecules within cells and tissues. This enables the detailed examination of cellular and subcellular structures. axispharm.com For instance, Sulfo-Cy7.5-labeled antibodies can be used to identify specific cell types in a mixed population or to map the location of a particular receptor on the cell surface.
Flow Cytometry and Cell Sorting Methodologies Utilizing Sulfo-Cy7.5 Conjugates
Flow cytometry is a powerful technique for analyzing and sorting cells based on their expression of specific markers. Sulfo-Cy7.5 conjugates are well-suited for this application due to the dye's emission in the far-red region of the spectrum. axispharm.comaxispharm.com This allows it to be incorporated into multi-color flow cytometry panels with minimal spectral overlap with fluorophores that emit at shorter wavelengths (e.g., FITC, PE, Sulfo-Cy5). The distinct signal provided by Sulfo-Cy7.5 enables precise identification and quantification of cell populations. axispharm.comaxispharm.com For example, an antibody targeting a specific immune cell surface marker can be labeled with Sulfo-Cy7.5, allowing for the counting or sorting of that cell type from a complex sample like whole blood.
Development of Molecular Probes for Biomolecular Interaction Studies (e.g., FRET)
Sulfo-Cy7.5 can be used in the development of molecular probes to study biomolecular interactions. axispharm.comaxispharm.com Its properties are amenable to techniques like Förster Resonance Energy Transfer (FRET), a mechanism that describes energy transfer between two light-sensitive molecules. nih.gov In a FRET-based assay, a donor fluorophore is excited and transfers energy to a nearby acceptor fluorophore non-radiatively. This energy transfer only occurs when the donor and acceptor are in very close proximity (typically within 10 nm), and their emission/absorption spectra overlap.
Sulfo-Cy7.5 can function as an acceptor in a FRET pair with a suitable donor dye (such as Sulfo-Cy7). The significant Stokes shift and narrow emission peak of cyanine (B1664457) dyes are advantageous for minimizing spectral crosstalk in FRET applications. By labeling two interacting molecules with a FRET donor and Sulfo-Cy7.5 as the acceptor, researchers can monitor their interaction in real-time. When the molecules interact and bring the dyes close together, FRET occurs, leading to a decrease in the donor's fluorescence and an increase in the acceptor's (Sulfo-Cy7.5) fluorescence. This provides a sensitive method for studying processes like protein-protein interactions or conformational changes in proteins. nih.gov
Immunofluorescence and Histochemical Staining Protocols for Research Specimens
Immunofluorescence (IF) and immunohistochemistry (IHC) are cornerstone techniques for visualizing the presence and location of proteins within tissue sections. Sulfo-Cy7.5 maleimide can be used to label antibodies for these applications. medchemexpress.comlumiprobe.comdivbio.eu The maleimide group reacts with thiol groups that can be naturally present or introduced into antibodies. The resulting fluorescently labeled antibodies can then be applied to fixed and permeabilized tissue specimens. The bright, stable, and NIR emission of Sulfo-Cy7.5 allows for high-contrast imaging of the target antigen with reduced background from tissue autofluorescence, which is often a problem in the visible spectrum, especially in formalin-fixed tissues.
Analytical Detection Techniques Employing Sulfo-Cy7.5 (e.g., HPLC with Fluorescence Detection)
In analytical biochemistry, Sulfo-Cy7.5 can be employed as a labeling reagent for sensitive detection in separation techniques like High-Performance Liquid Chromatography (HPLC). Molecules that lack a native chromophore or fluorophore can be derivatized with this compound to render them detectable by a fluorescence detector. The high molar extinction coefficient of Sulfo-Cy7.5 ensures a strong response, enabling the quantification of very low concentrations of the analyte. broadpharm.comlumiprobe.com Following chromatographic separation by HPLC, the eluent passes through a fluorescence detector set to the excitation and emission wavelengths of Sulfo-Cy7.5. This approach is used for the purification and analysis of labeled proteins and peptides, where the fluorescence signal allows for precise tracking and quantification of the labeled species. interchim.frlumiprobe.com
Comparative Analysis with Other Cyanine Dyes and Advanced Fluorophores
Structural and Functional Distinctions within the Cy-Dye Family (e.g., Sulfo-Cy3, Sulfo-Cy5, Cy7) in Research
The cyanine (B1664457) dye family is a broad class of fluorescent molecules characterized by two nitrogen-containing heterocyclic rings joined by a polymethine chain. medchemexpress.comglpbio.comtsijournals.com Variations in the length of this chain and modifications to the heterocyclic core are primary determinants of their spectral properties. tsijournals.comresearchgate.netlumiprobe.com
Structural Distinctions:
Polymethine Chain: The core structural difference among Cy3, Cy5, and Cy7 dyes is the length of the polymethine bridge connecting the two heterocyclic rings. lumiprobe.com Cy3 is a trimethine cyanine, Cy5 is a pentamethine cyanine, and Cy7 is a heptamethine cyanine. This increasing length of the conjugated system systematically shifts the absorption and emission maxima to longer wavelengths (a red shift). tsijournals.com
Indolenine vs. Benzoindole Core: The ".5" suffix in dyes like Sulfo-Cy7.5 indicates the presence of a benzoindole ring system instead of the standard indolenine rings found in Cy3, Cy5, and Cy7. lumiprobe.com The addition of the fused benzene (B151609) ring to the core structure further extends the delocalized electron system, pushing the fluorescence emission deeper into the near-infrared spectrum.
Sulfonation: The prefix "Sulfo-" denotes the addition of one or more sulfonic acid (SO₃⁻) groups to the dye's structure. creative-diagnostics.comglpbio.com This modification does not significantly alter the spectral properties (absorption/emission wavelengths) but dramatically increases the dye's hydrophilicity and water solubility. lumiprobe.comglpbio.com This is a key functional distinction, as non-sulfonated cyanine dyes are often hydrophobic and require organic co-solvents like DMSO or DMF for use in aqueous biological buffers, which can be detrimental to sensitive proteins. lumiprobe.comcreative-diagnostics.com Sulfonation also reduces the tendency of the dyes to aggregate, a phenomenon that can lead to fluorescence quenching. glpbio.comnih.gov
Functional Distinctions:
The structural variations directly translate to different functional capabilities and research applications:
Wavelength and Application: Sulfo-Cy3, with its emission around 570 nm (greenish-yellow), is widely used in fluorescence microscopy and FRET (Förster Resonance Energy Transfer) applications, often paired with a bluer dye. creative-diagnostics.cominterchim.fr Sulfo-Cy5 emits in the far-red region (~670 nm) and is a workhorse for applications including protein and nucleic acid labeling, microarrays, and as a FRET acceptor for Cy3. creative-diagnostics.cominterchim.fr Cy7 and Sulfo-Cy7.5 push into the near-infrared (NIR) window (~770-800 nm), a spectral region where biological tissues exhibit minimal light absorption and autofluorescence. nih.govnih.gov This makes them exceptionally well-suited for in vivo imaging in small animals, where deep tissue penetration and high signal-to-noise ratios are paramount. glpbio.comlumiprobe.com
Water Solubility and Bioconjugation: The enhanced water solubility of sulfonated dyes like Sulfo-Cy3, Sulfo-Cy5, and Sulfo-Cy7.5 simplifies labeling procedures for biomolecules, particularly proteins that might be denatured by organic solvents. lumiprobe.comresearchgate.net This hydrophilicity ensures that the labeled conjugates remain soluble and less prone to aggregation-induced artifacts. glpbio.com
Quantum Yield and Photostability: While cyanine dyes are known for their high molar extinction coefficients, their quantum yields can be modest and they can be susceptible to photobleaching, especially the longer-wavelength dyes. rsc.org Sulfo-Cy7 is reported to be an improved analog of Cy7 with higher photostability and a 20% improvement in quantum yield. interchim.fr However, the extended polymethine chain in heptamethine dyes can negatively impact their chemical stability. nih.gov
| Dye | Core Structure | Polymethine Type | Typical Ex/Em (nm) | Key Functional Role in Research |
|---|---|---|---|---|
| Sulfo-Cy3 | Indolenine | Trimethine | ~550 / ~570 | Fluorescence microscopy, FRET donor, immunocytochemistry. creative-diagnostics.com |
| Sulfo-Cy5 | Indolenine | Pentamethine | ~650 / ~670 | FRET acceptor (with Cy3), protein/DNA labeling, flow cytometry. creative-diagnostics.cominterchim.fr |
| Cy7 | Indolenine | Heptamethine | ~750 / ~773 | In vivo small animal imaging, NIR applications. axispharm.com |
| Sulfo-Cy7.5 | Benzoindole | Heptamethine | ~788 / ~808 | Deep-tissue and high-contrast in vivo imaging due to longer NIR wavelength. glpbio.comaxispharm.com |
Comparison with Alternative Near-Infrared Dyes (e.g., Alexa Fluor, IRDye) in Research Settings
In the realm of NIR imaging, Sulfo-Cy7.5 maleimide (B117702) competes with other classes of high-performance fluorophores, most notably the Alexa Fluor dyes and IRDyes.
Alexa Fluor Dyes: This family of dyes is renowned for its superior photostability and brightness compared to traditional cyanine dyes. nih.gov For instance, Alexa Fluor 647 is often favored over Cy5 because it is significantly more resistant to photobleaching and its protein conjugates are more fluorescent, especially at high degrees of labeling. nih.gov This is partly because Alexa Fluor dyes show a reduced tendency to form non-fluorescent aggregates on labeled proteins. nih.gov While direct comparisons for the 800 nm range are less detailed in the provided literature, the general trend suggests that spectrally similar Alexa Fluor dyes (e.g., Alexa Fluor 790) would likely offer enhanced photostability over Sulfo-Cy7.5. The structural similarity between Alexa Fluor dyes and Cy-dyes is high, with the primary differences often relating to the number and placement of sulfonate groups, which are optimized to improve performance. biorxiv.orgresearchgate.net
IRDyes: Specifically developed for NIR imaging applications, IRDyes, such as IRDye 800CW, are a benchmark in the field. google.com IRDye 800CW is currently used in clinical trials with antibodies, highlighting its suitability for in vivo applications. acs.org When conjugated to antibodies, IRDye 800CW has shown good stability and appropriate pharmacokinetics for imaging. acs.org In contrast, some other cyanine dyes, even those with similar structures, can negatively impact antibody disposition or lose signal rapidly in vivo. acs.org IRDye 800CW maleimide is a direct competitor to Sulfo-Cy7.5 maleimide, offering a thiol-reactive option for labeling. licorbio.com The choice between them may depend on specific experimental needs, such as the desired pharmacokinetic profile or the specific instrumentation available.
| Characteristic | This compound | Alexa Fluor 790 NHS Ester (Representative) | IRDye 800CW Maleimide |
|---|---|---|---|
| Excitation Max (nm) | ~788 broadpharm.com | ~784 | ~774 |
| Emission Max (nm) | ~797-808 axispharm.combroadpharm.com | ~814 | ~789 |
| Key Advantage | Excellent water solubility, high extinction coefficient. glpbio.combroadpharm.com | Generally higher photostability and brightness, less quenching on conjugates. nih.gov | Well-validated for in vivo antibody labeling, used in clinical trials. acs.org |
| Reactive Group | Maleimide (thiol-reactive) broadpharm.com | NHS Ester (amine-reactive) | Maleimide (thiol-reactive) licorbio.com |
| Aggregation Tendency | Low due to sulfonation, but can occur. glpbio.com | Optimized to reduce aggregation and self-quenching. nih.gov | Designed for stable bioconjugation. acs.org |
Advantages and Limitations of this compound in Specific Research Contexts
The utility of this compound is context-dependent, with distinct advantages in certain applications and limitations that must be considered.
Advantages:
Optimal NIR Wavelength for In Vivo Imaging: The primary advantage of Sulfo-Cy7.5 is its emission deep within the NIR-I window (700-900 nm). nih.govglpbio.com This spectral region offers the best of both worlds: deep tissue penetration due to low absorption by biological components like hemoglobin and water, and minimal background autofluorescence, which results in a high signal-to-background ratio. nih.govnih.gov This makes it an excellent choice for non-invasive, whole-body animal imaging to study biodistribution or tumor targeting. glpbio.comlumiprobe.comacs.org
High Water Solubility: The presence of multiple sulfonate groups confers high water solubility. glpbio.comlumiprobe.com This is a significant practical advantage as it allows for bioconjugation reactions to be performed in purely aqueous buffers, avoiding the use of organic co-solvents that can damage or denature sensitive proteins. lumiprobe.com It also minimizes dye aggregation, preserving the fluorescent properties of the conjugate. glpbio.com
Thiol-Specific Labeling: The maleimide functional group provides a mechanism for site-specific covalent labeling. medchemexpress.combroadpharm.com It reacts with high selectivity towards free thiol (sulfhydryl) groups, such as those found in cysteine residues of proteins. lumiprobe.combiotium.comcd-bioparticles.com This allows for more controlled and homogenous labeling compared to amine-reactive chemistries (like NHS esters), especially if a protein has been engineered to contain a single, accessible cysteine residue. nih.gov
Limitations:
Photostability: While improved over some earlier dyes, cyanines in the far-red and NIR spectrum can have limited photostability compared to alternatives like Alexa Fluor or certain IRDyes. nih.govrsc.org In applications requiring long or intense light exposure, such as single-molecule imaging or high-resolution confocal microscopy, photobleaching of Sulfo-Cy7.5 could be a concern.
Environmental Sensitivity: The fluorescence of cyanine dyes can be sensitive to the local environment. Changes in protein conformation upon binding can sometimes lead to quenching or enhancement of the fluorescence signal, which can complicate quantification. Furthermore, conjugation to some biomolecules, like antibodies, can sometimes lead to a loss of fluorescent signal once administered in vivo. acs.org
Maleimide Reaction Conditions: The maleimide-thiol reaction is highly efficient but has specific requirements. It proceeds optimally at a neutral to slightly acidic pH (6.5-7.5). licorbio.com At pH values above 8.0, maleimides can also react with amines, reducing the specificity of the labeling. licorbio.com Crucially, the reaction requires a free thiol, meaning any disulfide bonds in the target protein must first be reduced, and the reducing agent (e.g., DTT, TCEP) must be removed before adding the maleimide dye to prevent it from reacting with the dye itself. licorbio.comnih.gov
Emerging Research Directions and Future Perspectives
Integration with Advanced Nanomaterials for Enhanced Imaging and Sensing in Research
The conjugation of Sulfo-Cy7.5 maleimide (B117702) with sophisticated nanomaterials is a burgeoning area of research, aiming to create highly sensitive and targeted agents for diagnostics and therapy (theranostics). The intrinsic properties of the dye, such as its high water solubility and reactivity towards thiol groups, make it an ideal candidate for labeling a variety of nanoparticles. lumiprobe.commedchemexpress.com
Researchers have successfully incorporated Sulfo-Cy7.5 maleimide into various nanostructures, including:
Protein-Coated Nanoparticles: In one study, protein-coated biodegradable gas-stabilizing nanoparticles were labeled with this compound for cancer therapy and diagnosis, demonstrating the utility of this conjugate in focused ultrasound applications. lumiprobe.com
Hydrogel Scaffolds: this compound has been used to track the in vivo degradation of fibrous hydrogel scaffolds. The dye was covalently attached to a methacrylated peptide, which was then integrated into the hydrogel structure, allowing for long-term monitoring of the scaffold's erosion via NIR fluorescence. biorxiv.org
Virus-Like Particles (VLPs): The surfaces of VLPs can be functionalized with dyes like Cy5.5-maleimide, a close structural relative of Sulfo-Cy7.5, for imaging purposes. nih.gov This approach leverages the biocompatibility and structural uniformity of VLPs to create versatile platforms for targeted imaging and drug delivery. nih.gov
This integration of Sulfo-Cy7.5 with nanomaterials enhances the dye's utility by combining its excellent fluorescence properties with the unique targeting and delivery capabilities of the nanocarriers.
Table 1: Research Applications of this compound with Nanomaterials
| Nanomaterial Platform | Research Focus | Key Finding | Reference |
|---|---|---|---|
| Protein-Coated Nanoparticles | Cancer Therapy and Diagnosis | Enabled visualization and tracking of nanoparticles for focused ultrasound applications. | lumiprobe.com |
| Fibrous Hydrogel Scaffold | Tissue Engineering / Regenerative Medicine | Allowed for in vivo monitoring of hydrogel degradation and placement over several weeks. | biorxiv.org |
| Virus-Like Particles (VLPs) | Theranostics / Vaccine Development | VLP surface modification with maleimide dyes creates a platform for targeted imaging. | nih.gov |
Development of Responsive and Activatable Sulfo-Cy7.5 Probes for Biological Research
A significant frontier in probe development is the creation of "smart" or activatable probes that only fluoresce upon interaction with a specific biological target or in a particular microenvironment. This "turn-on" mechanism dramatically improves the signal-to-noise ratio by minimizing background fluorescence from unbound probes. mdpi.com
The design of such responsive probes often involves quenching the fluorescence of Sulfo-Cy7.5 until a specific event, such as enzymatic cleavage or a change in pH, restores its emission. While research into activatable probes based specifically on the this compound scaffold is an emerging area, the principles are well-established within the broader field of NIR dye chemistry. For instance, probes have been designed that utilize Förster Resonance Energy Transfer (FRET) for activation.
Future research in this domain will likely focus on designing this compound conjugates that are sensitive to specific enzymes overexpressed in disease states, reactive oxygen species, or the unique pH of the tumor microenvironment. The development of such probes holds immense promise for highly specific disease detection and for studying dynamic biological processes in real-time. mdpi.com
Methodological Advancements in Multiplexed Imaging and Detection
Multiplexed imaging—the simultaneous visualization of multiple targets in a single sample—is crucial for understanding complex biological systems. This compound, with its distinct spectral properties in the far-red to near-infrared region, is a valuable tool for expanding the palette of fluorescent probes available for such experiments. axispharm.combroadpharm.com
Advancements in this area include:
Dual-Modality Imaging: Researchers have developed hybrid imaging agents that combine the optical imaging capabilities of a Sulfo-Cy7 derivative with positron emission tomography (PET). nih.gov In one example, a chelator scaffold was used to link the dye and a radiotracer to a targeting molecule, enabling both PET and fluorescence imaging of tumors with high specificity. nih.gov This dual-modality approach provides complementary information, combining the high sensitivity of PET with the high resolution of optical imaging.
Förster Resonance Energy Transfer (FRET): Sulfo-Cy7.5 can be paired with other fluorophores in FRET-based assays. researchgate.net FRET is a mechanism that depends on the distance between two fluorophores, making it a powerful tool for studying molecular interactions, such as protein-protein binding or conformational changes. The use of NIR dyes like Sulfo-Cy7.5 in FRET pairs is advantageous due to reduced spectral overlap with cellular autofluorescence. researchgate.net
These methodological advancements allow for a more comprehensive analysis of cellular functions and disease pathways by enabling the simultaneous tracking of different molecules and processes.
Challenges and Opportunities in this compound Research and Development
Despite its many advantages, the research and development of this compound probes face certain challenges. A primary concern for all cyanine (B1664457) dyes is their susceptibility to photobleaching and chemical degradation under certain conditions, although Sulfo-Cy7.5 exhibits good photostability. axispharm.com Furthermore, the in vivo pharmacokinetics of larger bioconjugates can sometimes be slow, which may present a challenge for imaging with short-lived radionuclides in dual-modality probes. nih.gov
However, these challenges present significant opportunities for innovation:
Enhanced Photostability: There is ongoing research into modifying the cyanine structure to improve photostability and quantum yield, leading to brighter and more robust probes. researchgate.net
"Smart" Probe Design: The development of activatable probes that are triggered by specific biological cues remains a major opportunity. mdpi.com These probes would offer superior sensitivity and specificity for in vivo imaging.
Multiplexing Capabilities: Expanding the library of well-characterized, spectrally distinct NIR probes, including new derivatives of Sulfo-Cy7.5, will be critical for advancing multiplexed imaging and systems biology research.
Theranostic Applications: The integration of this compound with therapeutic agents and advanced nanomaterials opens up vast possibilities for creating next-generation theranostic platforms that can simultaneously diagnose, treat, and monitor disease. nih.gov
The continued refinement of this compound and its bioconjugates will undoubtedly fuel further discoveries in fundamental biology and translational medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
